Trifluorométhanesulfonate de potassium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

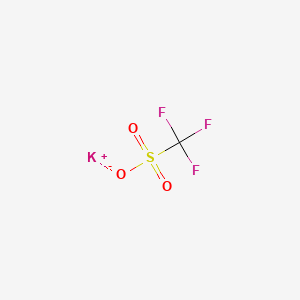

It is a white crystalline powder with the chemical formula CF₃SO₃K and a molecular weight of 188.17 g/mol . This compound is known for its high solubility in water and its stability under various conditions, making it a valuable reagent in both organic and inorganic chemistry.

Applications De Recherche Scientifique

Potassium trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of guanine-quadruplex hybrid materials and imidazolium salts.

Biology: Its role in the synthesis of biologically active compounds makes it valuable in medicinal chemistry and drug development.

Medicine: It is involved in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients.

Mécanisme D'action

Target of Action

Potassium trifluoromethanesulfonate, also known as potassium triflate, is primarily used in the field of materials science, particularly in the modification of perovskite solar cells . Its primary target is the perovskite film used in these solar cells .

Mode of Action

Potassium trifluoromethanesulfonate interacts with the perovskite film in a bifunctional manner . The sulfonyl group in the molecule can passivate the undercoordinated lead of the deep-level defect in the perovskite film, thereby inhibiting non-radiative recombination . This interaction results in a better surface morphology and higher crystallinity in the film .

Biochemical Pathways

By reducing lead defects in the perovskite film, it enhances the efficiency of light absorption and electricity generation .

Pharmacokinetics

It is soluble in water , which can influence its distribution and interaction within the perovskite film.

Result of Action

The introduction of potassium trifluoromethanesulfonate into the perovskite film results in less lead defects and lower J-V hysteresis . This leads to an improvement in the performance and stability of the perovskite solar cells . In fact, a device modified with potassium trifluoromethanesulfonate achieved a power conversion efficiency of 23.96%, compared to 22.23% for a control device without the additive .

Action Environment

The action of potassium trifluoromethanesulfonate can be influenced by environmental factors such as light and temperature . For instance, the presence of lead impurities in perovskite films, which potassium trifluoromethanesulfonate helps to reduce, is the result of the decomposition of residual PbI2 when exposed to light or X-ray irradiation . Furthermore, the compound’s effectiveness in maintaining the efficiency of the solar cell over time suggests that it may enhance the cell’s stability under various environmental conditions .

Analyse Biochimique

Biochemical Properties

Potassium trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a supporting electrolyte in electrochemical studies. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of guanine-quadruplex hybrid materials by the self-assembly of a guanine-siloxane monomer . The interactions between potassium trifluoromethanesulfonate and these biomolecules are primarily ionic in nature, facilitating the stabilization of complex structures and enhancing the efficiency of biochemical reactions.

Molecular Mechanism

The molecular mechanism of action of potassium trifluoromethanesulfonate involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, either inhibiting or activating their function. For example, it acts as a supporting electrolyte in the electrochemical study of evidence for gold anion in ethylenediamine . This interaction can lead to changes in gene expression by influencing transcription factors and other regulatory proteins. The binding interactions are primarily ionic, which allows for the modulation of enzyme activity and cellular processes.

Metabolic Pathways

Potassium trifluoromethanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activity. For example, it has been used in the preparation of N-fluoro-2,4,6-trimethylpyridinium triflate by reacting with 2,4,6-trimethyl-pyridine . These interactions can lead to changes in the levels of specific metabolites, influencing overall metabolic activity and cellular function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium trifluoromethanesulfonate is typically prepared by neutralizing a warm aqueous solution of trifluoromethanesulfonic acid with potassium carbonate . The reaction proceeds as follows:

CF3SO3H+K2CO3→2CF3SO3K+CO2+H2O

This method ensures the formation of pure potassium trifluoromethanesulfonate with high yield.

Industrial Production Methods: In industrial settings, the preparation of potassium trifluoromethanesulfonate follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions: Potassium trifluoromethanesulfonate is involved in various chemical reactions, including:

Substitution Reactions: It acts as a nucleophile in substitution reactions, replacing other functional groups in organic molecules.

Electrochemical Reactions: It serves as a supporting electrolyte in electrochemical studies, particularly in the investigation of gold anions in ethylenediamine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and aryl halides, with reactions typically conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Electrochemical Reactions: Conditions often involve the use of inert atmospheres and controlled temperatures to ensure the stability of the compound and the accuracy of the measurements.

Major Products:

Substitution Reactions: The major products are trifluoromethanesulfonate esters or ethers, depending on the nature of the starting materials.

Electrochemical Reactions: The products vary based on the specific electrochemical process being studied, but often include complex metal ions or organometallic compounds.

Comparaison Avec Des Composés Similaires

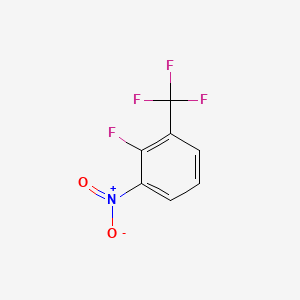

Sodium trifluoromethanesulfonate (CF₃SO₃Na): Similar in structure and reactivity, but with different solubility and stability profiles.

Lithium trifluoromethanesulfonate (CF₃SO₃Li): Used in similar applications but with distinct electrochemical properties.

Ammonium trifluoromethanesulfonate (CF₃SO₃NH₄): Another related compound with unique solubility and reactivity characteristics.

Uniqueness: Potassium trifluoromethanesulfonate is unique due to its high solubility in water and its stability under a wide range of conditions. These properties make it particularly useful in both laboratory and industrial settings, where consistent performance and reliability are essential .

Propriétés

Numéro CAS |

2926-27-4 |

|---|---|

Formule moléculaire |

CHF3KO3S |

Poids moléculaire |

189.18 g/mol |

Nom IUPAC |

potassium;trifluoromethanesulfonate |

InChI |

InChI=1S/CHF3O3S.K/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

Clé InChI |

AZLIIAMTCHKNJJ-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[K+] |

SMILES canonique |

C(F)(F)(F)S(=O)(=O)O.[K] |

Key on ui other cas no. |

2926-27-4 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of potassium trifluoromethanesulfonate and how does it influence its ionic conductivity?

A1: Potassium trifluoromethanesulfonate exhibits polymorphism, meaning it can exist in multiple crystal structures. It has a high-temperature monoclinic structure and undergoes a phase transition to a low-temperature monoclinic structure. [] The room-temperature structure consists of three distinct potassium-oxygen coordination polyhedra linked by the sulfur atoms of the trifluoromethanesulfonate groups. This arrangement creates a channel structure where the lipophilic (fat-loving) trifluoromethane groups point inward. These channels facilitate the movement of potassium ions, contributing to its ionic conductivity. []

Q2: How does the addition of potassium trifluoromethanesulfonate and nanoparticles impact the properties of polymer blends for electrolyte applications?

A2: Blending polymers like Poly ethylene oxide (PEO) and Poly (vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) and adding KCF3SO3 can enhance ionic conductivity. Dispersing titanium oxide nanoparticles (TiO2) further improves conductivity, potentially due to increased amorphous phase content in the blend. [] The nanoparticles may disrupt the polymer chain packing, creating pathways for ion transport and enhancing overall conductivity.

Q3: Can potassium trifluoromethanesulfonate be used in aqueous solutions for battery applications, and how is its electrochemical stability window affected?

A3: While traditionally used in organic solvents, KCF3SO3 can be employed in aqueous solutions for potassium-ion batteries by creating a hybrid electrolyte system. Adding an aprotic solvent like trimethyl phosphate to a low-concentration (1.6 mol L−1) KCF3SO3 aqueous solution limits water activity, expanding the electrochemical stability window to 3.4 V. This approach enables the development of safer, non-flammable aqueous potassium-ion batteries with good performance across a wide temperature range. []

Q4: What analytical techniques are typically used to characterize potassium trifluoromethanesulfonate and its formulations?

A4: Several techniques are employed to analyze potassium trifluoromethanesulfonate. Single-crystal X-ray diffraction can determine its crystal structure and phase transitions. [] Electrochemical impedance spectroscopy helps measure ionic conductivity in various formulations. [] Differential scanning calorimetry (DSC) is valuable for determining phase transition temperatures and enthalpies. [] For hybrid electrolytes, additional techniques like water activity measurements are crucial. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.